(2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
CAS No.:
Cat. No.: VC15729243
Molecular Formula: C14H22N2O
Molecular Weight: 234.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2O |
|---|---|
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | (2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
| Standard InChI | InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10?,11?,12-,13+/m0/s1 |
| Standard InChI Key | VTIPIBIDDZPDAV-IFWUJCSASA-N |
| Isomeric SMILES | C=CC[C@H]1C2CC(CN1)[C@H]3CCCC(=O)N3C2 |
| Canonical SMILES | C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |
Introduction
Chemical Identity and Structural Characteristics
Angustifoline belongs to the quinolizidine alkaloid class, distinguished by its fused bicyclic and tricyclic nitrogen-containing rings. Its molecular formula, C₁₄H₂₂N₂O, corresponds to a molecular weight of 234.34 g/mol, with precise stereochemical configuration defined by the (2R,10S) designation. The IUPAC name reflects its intricate topology: a tridecan-6-one core fused with diazatricyclic moieties and a prop-2-enyl substituent at the 10-position.
Stereochemical Configuration
The compound’s biological activity is heavily influenced by its stereochemistry. The Standard InChIKey (VTIPIBIDDZPDAV-IFWUJCSASA-N) and Isomeric SMILES (C=CC[C@H]1C2CC(CN1)[C@H]3CCCC(=O)N3C2) encode its chiral centers, which dictate its three-dimensional conformation and interaction with biological targets. Computational modeling suggests that the prop-2-enyl group’s spatial orientation enhances binding affinity to enzymatic pockets, a hypothesis supported by comparative studies of analogous alkaloids.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O |
| Molecular Weight | 234.34 g/mol |
| IUPAC Name | (2R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one |
| Canonical SMILES | C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 |
| Topological Polar Surface Area | 41.6 Ų |
These properties influence solubility, bioavailability, and metabolic stability, critical factors in drug development. The presence of a ketone group at position 6 and tertiary nitrogen atoms within the diazatricyclic system contribute to its polar nature, facilitating interactions with aqueous biological environments.
Biosynthetic Origins and Natural Occurrence
Angustifoline is primarily isolated from species within the Lupinus genus, particularly Lupinus angustifolius, and the Onagraceae family, including Epilobium angustifolium. Its biosynthesis likely follows the quinolizidine alkaloid pathway, involving the condensation of cadaverine units and subsequent cyclization reactions.
Plant Sources and Extraction
The compound accumulates in plant rhizomes and seeds, with extraction typically involving methanol or ethanol solvents followed by chromatographic purification. Yields vary seasonally and geographically, suggesting environmental modulation of biosynthetic enzyme activity. Comparative phytochemical analyses indicate higher concentrations in wild-type populations compared to cultivated variants, underscoring the role of ecological stress in alkaloid production.
Pharmacological Profile
Angustifoline exhibits a multifaceted pharmacological profile, with preliminary studies highlighting antimicrobial and anticancer activities.
Antimicrobial Mechanisms
The compound demonstrates bacteriostatic effects against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens. Proposed mechanisms include:
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Inhibition of cell wall synthesis via interference with peptidoglycan crosslinking enzymes.
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Disruption of protein synthesis through binding to ribosomal subunits.
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Intercalation into bacterial DNA, impeding replication and transcription.
Environmental factors such as pH and temperature modulate its efficacy, with optimal activity observed under neutral conditions.
Anticancer Activity
In vitro studies using COLO-205 human colon cancer cells reveal dose-dependent cytotoxicity, mediated by:
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Apoptosis induction: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2, triggering mitochondrial membrane permeabilization.
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Autophagy promotion: Increased expression of Beclin-1 and LC3-II, coupled with p62 degradation, indicating enhanced autophagic flux.
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Cell cycle arrest: G2/M phase blockade via cyclin-dependent kinase inhibition, preventing mitotic entry.
These effects correlate with reduced colony formation and metastatic potential, positioning angustifoline as a candidate for adjunctive cancer therapy.
Applications in Medicinal Chemistry
The compound’s structural novelty and bioactivity profile have spurred interest in its therapeutic potential.
Drug Design Considerations
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Scaffold for analogs: Modifications at the N(12) position (e.g., hydroxymethyl, cyanomethyl groups) alter conformational flexibility and target affinity.
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Synergistic combinations: Preliminary data suggest enhanced efficacy when paired with conventional chemotherapeutics, though pharmacokinetic interactions require further study.
Challenges and Limitations
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Bioavailability: Low aqueous solubility and rapid hepatic metabolism limit oral administration.
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Toxicity: Off-target effects on mammalian cells necessitate structural optimization to improve selectivity.
Future Directions and Research Opportunities
Advancements in synthetic biology and computational chemistry offer pathways to overcome current limitations:
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Heterologous biosynthesis: Engineering microbial hosts (e.g., Saccharomyces cerevisiae) for sustainable production.
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Structure-activity relationship (SAR) studies: Systematic modification of the tricyclic core to enhance potency and reduce toxicity.
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Nanoparticle delivery systems: Encapsulation to improve stability and target-specific delivery.
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